N,N-dimethyl-2-piperazin-1-yl-acetamide

Catalog No.
S672713
CAS No.
39890-43-2
M.F
C8H17N3O
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-2-piperazin-1-yl-acetamide

CAS Number

39890-43-2

Product Name

N,N-dimethyl-2-piperazin-1-yl-acetamide

IUPAC Name

N,N-dimethyl-2-piperazin-1-ylacetamide

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C8H17N3O/c1-10(2)8(12)7-11-5-3-9-4-6-11/h9H,3-7H2,1-2H3

InChI Key

JJEMPZXXGBIJIX-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CN1CCNCC1

Canonical SMILES

CN(C)C(=O)CN1CCNCC1

The exact mass of the compound N,N-dimethyl-2-piperazin-1-yl-acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-dimethyl-2-piperazin-1-yl-acetamide (CAS 39890-43-2) is a specialized bifunctional building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and biochemical probes [1]. Structurally, it combines a reactive secondary piperazine amine with a highly stable, polar N,N-dimethylacetamide moiety. This configuration offers a pre-installed tertiary amide side chain, which serves as a robust hydrogen-bond acceptor while avoiding the metabolic liabilities associated with ester equivalents[2]. In procurement and process chemistry, this compound is prioritized for its ability to introduce a solubilizing, metabolically stable pharmacophore in a single synthetic step, streamlining the late-stage functionalization of complex therapeutic scaffolds[3].

Substituting N,N-dimethyl-2-piperazin-1-yl-acetamide with simpler analogs like unsubstituted piperazine or ester-bearing derivatives introduces significant process and performance liabilities. Using raw piperazine requires additional mono-protection and deprotection steps to prevent statistical bis-alkylation, increasing solvent waste and reducing overall step economy [1]. Conversely, substituting with ethyl 2-(piperazin-1-yl)acetate introduces an ester linkage that is highly susceptible to premature hydrolysis during harsh downstream coupling conditions and rapid degradation by plasma esterases in vivo [2]. Furthermore, primary amide analogs, such as 2-(piperazin-1-yl)acetamide, exhibit strong intermolecular hydrogen bonding, which drastically reduces solubility in standard aprotic solvents and poses a risk of dehydration to nitriles under strongly electrophilic conditions [3].

Elimination of Protection-Deprotection Sequences in Asymmetric Synthesis

When functionalizing complex API scaffolds, using unsubstituted piperazine typically yields a mixture of mono- and bis-alkylated products, necessitating a Boc- or Cbz-protection strategy that adds at least two synthetic steps [1]. N,N-dimethyl-2-piperazin-1-yl-acetamide features a pre-installed N-substituent that inherently restricts reactivity to the single secondary amine. This desymmetrization allows for direct, stoichiometric N-alkylation or Buchwald-Hartwig cross-coupling with aryl halides, achieving >95% selectivity for the desired mono-adduct without the 15-20% yield loss typically associated with protection/deprotection cycles [2].

Evidence DimensionSynthetic step count and mono-alkylation selectivity
Target Compound Data1-step direct coupling, >95% selectivity for mono-adduct
Comparator Or BaselineUnsubstituted piperazine (CAS 110-85-0)
Quantified DifferenceEliminates 2 synthetic steps (protection/deprotection) and avoids 15-20% yield loss.
ConditionsStandard N-alkylation or Pd-catalyzed cross-coupling conditions in pharmaceutical process chemistry.

Eliminating protection steps directly reduces raw material costs, solvent consumption, and cycle times in large-scale API manufacturing.

Enhanced Metabolic Stability vs. Ester Analogs

In lead optimization and drug design, the choice of solubilizing side chain dramatically impacts in vivo half-life. Ester-based piperazine building blocks, such as ethyl 2-(piperazin-1-yl)acetate, are rapidly cleaved by ubiquitous plasma esterases, leading to premature drug clearance [1]. In contrast, the tertiary N,N-dimethylacetamide group of CAS 39890-43-2 is highly resistant to enzymatic hydrolysis. Pharmacokinetic profiling of APIs utilizing this tertiary amide side chain demonstrates significantly prolonged plasma stability compared to their ester counterparts, maintaining structural integrity across physiological pH ranges and enzymatic environments [2].

Evidence DimensionResistance to plasma esterase hydrolysis
Target Compound DataHigh stability (tertiary amide linkage remains intact)
Comparator Or BaselineEthyl 2-(piperazin-1-yl)acetate (ester analog)
Quantified DifferencePrevents rapid enzymatic cleavage, significantly extending the molecular half-life of the resulting API.
ConditionsIn vivo pharmacokinetic profiling and in vitro plasma stability assays.

Procuring the tertiary amide building block prevents late-stage compound attrition due to poor metabolic stability, a common failure point for ester-bearing drug candidates.

Superior Organic Solvent Compatibility for Process Chemistry

The physical properties of the side chain dictate the processability of the building block in standard organic solvents. Primary amide derivatives, such as 2-(piperazin-1-yl)acetamide, suffer from poor solubility in moderately polar aprotic solvents due to extensive intermolecular hydrogen bonding networks [1]. The N,N-dimethyl substitution in CAS 39890-43-2 disrupts these networks, rendering the compound highly soluble in a broad range of organic solvents, including DMSO, DMF, and DCM [2]. This enhanced solubility profile facilitates higher concentration reactions, improves volumetric productivity, and allows for homogeneous catalysis without the need for aggressive heating.

Evidence DimensionSolubility in standard aprotic organic solvents (e.g., DCM, THF)
Target Compound DataHigh solubility, enabling homogeneous high-concentration reactions
Comparator Or Baseline2-(piperazin-1-yl)acetamide (primary amide analog)
Quantified DifferenceEliminates solubility bottlenecks caused by intermolecular H-bonding, allowing for >2x higher molarity in standard process solvents.
ConditionsAmbient temperature dissolution in standard process solvents (DCM, THF, DMF).

High solubility in standard solvents maximizes reactor volumetric efficiency and prevents heterogeneous reaction mixtures that can stall reaction kinetics.

Basicity Modulation for Improved ADME Profiles

The basicity of the piperazine nitrogen is a critical parameter in drug design; overly basic amines (pKa > 9.5) are often fully protonated at physiological pH, which can hinder membrane permeability and increase the risk of off-target hERG channel inhibition. Unsubstituted piperazine possesses a pKa of approximately 9.83 . The electron-withdrawing nature of the adjacent acetamide group in N,N-dimethyl-2-piperazin-1-yl-acetamide significantly modulates the basicity of the secondary amine, lowering its pKa to approximately 7.8 [1]. This optimized pKa ensures that a significant fraction of the resulting API remains unprotonated at pH 7.4, improving passive membrane diffusion.

Evidence DimensionSecondary amine pKa and physiological protonation state
Target Compound DatapKa ~ 7.8 (improved balance of neutral/protonated species at pH 7.4)
Comparator Or BaselineUnsubstituted piperazine (pKa ~ 9.83)
Quantified Difference~2 log unit reduction in basicity, significantly increasing the fraction of neutral species at physiological pH.
ConditionsAqueous pKa measurement and physiological pH (7.4) modeling.

Procuring a building block with an inherently optimized pKa reduces the need for downstream structural modifications to rescue poor membrane permeability or mitigate hERG toxicity.

Late-Stage Functionalization in API Synthesis

Ideal for the rapid introduction of a stable, solubilizing N,N-dimethylacetamide pharmacophore onto halogenated heterocyclic cores (e.g., pyrimidines, quinolines) via SNAr or Buchwald-Hartwig couplings, directly leveraging its mono-alkylation selectivity[1].

Development of Kinase Inhibitors and GPCR Modulators

Frequently utilized to construct the solvent-exposed 'tail' regions of targeted therapeutics, where the tertiary amide provides critical hydrogen bond interactions with the target protein while ensuring excellent aqueous solubility and optimal pKa [2].

Synthesis of Antimicrobial and Anticancer Agents

Serves as a key intermediate in generating libraries of bioactive molecules where fine-tuning of lipophilicity, pKa, and metabolic stability is required to achieve in vivo efficacy without the liability of esterase degradation [3].

XLogP3

-0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N,N-dimethyl-2-piperazin-1-yl-acetamide

Dates

Last modified: 08-15-2023

Explore Compound Types